molecular formula C16H14N2O5S B2946482 methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate CAS No. 383147-52-2

methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate

Cat. No. B2946482
CAS RN: 383147-52-2
M. Wt: 346.36
InChI Key: APSUDIYXLGIAEO-YVLHZVERSA-N
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Description

Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate is a chemical compound with the CAS Number: 383147-52-2 . It has a molecular weight of 346.36 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H14N2O5S . The InChI code for this compound is 1S/C16H14N2O5S/c1-22-16(19)12-5-3-4-6-14(12)24-15-8-7-11(10-17-23-2)9-13(15)18(20)21/h3-10H,1-2H3/b17-10- .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 346.36 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Mechanism of Action

Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate functions as an inhibitor of enzymes by acting as a competitive inhibitor, meaning it competes with the substrate for the enzyme’s active site. This compound binds to the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity. In addition, this compound has been shown to have a fluorescent property, which makes it useful as a fluorescent marker for the study of intracellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of other enzymes, such as tyrosinase and xanthine oxidase. This compound has also been shown to be an effective fluorescent marker for the study of intracellular processes, such as the trafficking of proteins and lipids.

Advantages and Limitations for Lab Experiments

Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate has a number of advantages for use in lab experiments. It is relatively non-toxic, making it safe to use in the laboratory. It is also relatively stable, making it suitable for long-term storage. In addition, it is highly versatile, making it suitable for a variety of applications. However, it is important to note that this compound is a relatively weak inhibitor of enzymes, making it unsuitable for use in some experiments.

Future Directions

Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate has a wide range of potential applications in the future. It could be used to develop new inhibitors of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It could also be used to develop new fluorescent markers for the study of intracellular processes, such as the trafficking of proteins and lipids. In addition, this compound could be used to develop new reagents for the synthesis of other compounds, such as peptides and amines. Finally, this compound could be used to develop new drugs and therapeutics, as it has a wide range of biochemical and physiological effects.

Synthesis Methods

Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate can be synthesized using a variety of methods. The most common method is the reaction of 4-nitrobenzenesulfonyl chloride with methoxyiminomethyl chloride in the presence of a base such as sodium hydroxide. This reaction yields the desired product, this compound, in high yields. Other methods for synthesizing this compound include the reaction of 4-nitrobenzenesulfonyl chloride with methoxyiminomethyl bromide in the presence of a base, the reaction of 4-nitrobenzenesulfonyl chloride with methoxyiminomethyl iodide in the presence of a base, and the reaction of 4-nitrobenzenesulfonyl chloride with methoxyiminomethyl fluoride in the presence of a base.

Scientific Research Applications

Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been used as a fluorescent marker for the study of intracellular processes, such as the trafficking of proteins and lipids. In addition, this compound has been used as a reagent for the synthesis of other compounds, such as peptides and amines.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-22-16(19)12-5-3-4-6-14(12)24-15-8-7-11(10-17-23-2)9-13(15)18(20)21/h3-10H,1-2H3/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSUDIYXLGIAEO-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)/C=N\OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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